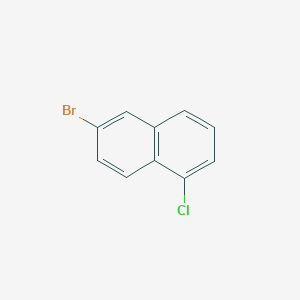

6-Bromo-1-chloronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

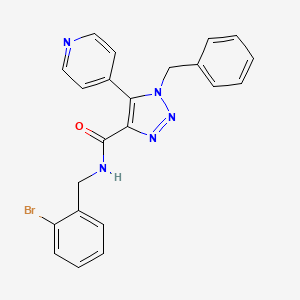

6-Bromo-1-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl and a molecular weight of 241.51 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with bromine and chlorine substituents. The exact positions of these substituents can vary, leading to different isomers .Aplicaciones Científicas De Investigación

Noncovalent Structures of Negative Ions in Dissociative Electron Attachment

The study of the attachment of electrons to 1-chloronaphthalene molecules through dissociative electron attachment (DEA) spectroscopy has revealed the formation of non-covalent structures involving chlorine anions. These structures, coordinated to the neutral residue via noncovalent H–Clˉ–H bonds, are highly reactive and hold potential for the synthesis of self-assembling hydrocarbon nanomembranes (Асфандиаров et al., 2022).

Atmospheric Oxidation of Chloronaphthalene

Research using density functional theory (DFT) calculations has explored the atmospheric oxidation mechanism of 1-chloronaphthalene initiated by OH radicals. The study predicts the oxidation process begins with OH addition to specific positions, leading to the formation of peroxy intermediates and various compounds like methyl glyoxal. This work provides insights into the atmospheric behavior of chloronaphthalene and its impact on environmental chemistry (Cui et al., 2018).

Photocatalytic Decomposition

A study on 2-chloronaphthalene, an intermediate in organic synthesis, has delved into the photocatalytic decomposition mechanism in aqueous systems using TiO2 and zero-valent iron. The research outlines the optimal conditions and efficiency of the process, emphasizing the potential of this method in mitigating pollution from persistent organic pollutants (Qi et al., 2019).

Role in Solar Cells

1-Chloronaphthalene, as a solvent additive in all-polymer solar cells, has been scrutinized for its role in promoting self-aggregation of polymer donors during the drying process of blend films. This contribution leads to enhanced crystallinity and hole mobility, thereby improving the performance of solar cells. This study underscores the importance of understanding solvent additives' roles in optimizing the efficiency of solar cells (Liu et al., 2022).

Safety and Hazards

6-Bromo-1-chloronaphthalene is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

6-bromo-1-chloronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQJGFGVAJMCNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)